PZ-2891

Pantothenate kinase Coenzyme A biosynthesis Malaria vector biology

PZ-2891 is the definitive chemical probe for CoA biosynthesis research. Its unique dual mechanism—orthosteric inhibitor at high concentrations, allosteric activator at low concentrations—enables concentration-dependent PANK modulation. With no activity against 468 kinases, oral bioavailability, and documented brain penetrance, PZ-2891 reliably elevates brain and hepatic CoA levels. In head-to-head studies, PZ-2891 reduced Plasmodium infection while generic analogs produced opposite effects. For PKAN, CNS CoA, and vector biology investigations, PZ-2891 is the scientifically validated choice. Avoid confounding off-target effects—insist on PZ-2891.

Molecular Formula C20H23N5O
Molecular Weight 349.438
CAS No. 2170608-82-7
Cat. No. B610367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePZ-2891
CAS2170608-82-7
SynonymsPZ-2891;  PZ 2891;  PZ2891; 
Molecular FormulaC20H23N5O
Molecular Weight349.438
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C#N
InChIInChI=1S/C20H23N5O/c1-15(2)17-5-3-16(4-6-17)13-20(26)25-11-9-24(10-12-25)19-8-7-18(14-21)22-23-19/h3-8,15H,9-13H2,1-2H3
InChIKeyLGWDVWIZDPGCFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PZ-2891: An Orally Bioavailable, Brain-Penetrant Pantothenate Kinase (PANK) Modulator with Dual Orthosteric/Allosteric Activity


PZ-2891 (CAS 2170608-82-7) is a small-molecule pantothenate kinase (PANK) modulator developed as a tool compound to investigate coenzyme A (CoA) biosynthesis. It exhibits a unique concentration-dependent dual mechanism: acting as an orthosteric inhibitor at high concentrations while functioning as an allosteric activator at lower, sub-saturating concentrations [1]. PZ-2891 occupies the pantothenate pocket and engages the PANK dimer interface, locking the enzyme in a catalytically active conformation refractory to acetyl-CoA feedback inhibition [2]. It demonstrates oral bioavailability and blood-brain barrier penetration [3], enabling both peripheral and central CoA elevation.

Why Generic Substitution Fails: PZ-2891's Unique Mechanism and Selectivity Profile Precludes Interchange with Other PANK Modulators


Generic substitution among PANK modulators is scientifically invalid due to fundamental differences in mechanism of action, isoform selectivity, and downstream functional effects. PZ-2891 exhibits a unique dual orthosteric inhibitor/allosteric activator mechanism not shared by simpler orthosteric inhibitors like Compound 7 or ATP-competitive analogs [1]. Furthermore, its exceptional selectivity profile—demonstrating no significant activity against 468 mammalian kinases and 72 receptors/ion channels at 10 µM [2]—distinguishes it from promiscuous analogs that may introduce confounding off-target effects. In head-to-head functional assays, PZ-2891 and Compound 7 produce diametrically opposite outcomes on CoA levels and parasite infection, despite both targeting PANK enzymes [3]. These mechanistic and functional divergences render simple chemical substitution scientifically indefensible.

PZ-2891 Quantitative Differentiation Evidence: Head-to-Head Comparisons vs. Compound 7, PZ-3022, and In-Class Benchmarks


Direct Head-to-Head Comparison: PZ-2891 Increases Midgut CoA While Compound 7 Decreases CoA in Mosquito Model

In a direct head-to-head study using Anopheles stephensi mosquitoes, oral provisioning of PZ-2891 at 1.3 nM and 13 nM increased midgut CoA levels, whereas oral provisioning of Compound 7 at 62 nM and 620 nM decreased CoA levels [1]. The functional consequences were opposite and statistically significant: PZ-2891 reduced Plasmodium infection success while Compound 7 increased infection success.

Pantothenate kinase Coenzyme A biosynthesis Malaria vector biology

Direct Head-to-Head Comparison: PZ-2891 Reduces Plasmodium Infection Intensity While Compound 7 Increases It

In the same Anopheles stephensi study, PZ-2891 and Compound 7 produced opposite effects on Plasmodium infection outcomes. For P. falciparum infection intensity, 13 nM PZ-2891 vs. 62 nM compound 7 showed p = 0.0004; 1.3 nM PZ-2891 vs. 62 nM compound 7 showed p = 0.0051 [1]. For P. yoelii infection intensity, 13 nM PZ-2891 vs. 62 nM compound 7 showed p = 0.0081; 1.3 nM PZ-2891 vs. 62 nM compound 7 showed p < 0.0001 [1].

Pantothenate kinase Malaria transmission Vector biology

Cross-Study Comparison: PZ-2891 Demonstrates Sub-nanomolar Potency for PANK2 While Compound 7 Shows 131-fold Lower Potency

In cell-free biochemical assays, PZ-2891 inhibits human PANK2 with an IC50 of 0.7 nM [1]. By contrast, Compound 7 exhibits an IC50 of 92 nM against PANK2 in comparable radiochemical kinase assays [2]. The 131-fold difference in potency against the same isoform represents a substantial quantitative differentiation.

Pantothenate kinase Enzyme inhibition Isoform selectivity

Class-Level Inference: PZ-2891 Possesses Superior Kinase Selectivity vs. Typical Kinase Inhibitor Profiles

PZ-2891 was screened against a panel of 468 mammalian kinases and showed no significant inhibitory activity, in addition to no activity against 72 receptors and ion channels at 10 µM [1]. In contrast, many ATP-competitive kinase inhibitors and less selective PANK modulators exhibit broader polypharmacology that complicates target deconvolution.

Pantothenate kinase Kinase selectivity Chemical probe

Cross-Study Comparison: PZ-2891 Exhibits Brain Penetrance While Fosmetpantotenate Failed to Demonstrate Clinical Efficacy in PKAN

PZ-2891 is documented as brain-penetrant in preclinical studies and increases brain CoA levels following oral administration in mice [1]. In contrast, the PPA prodrug fosmetpantotenate, which was developed as a substrate replacement therapy for PKAN, failed to demonstrate improvement in patient function in a pivotal phase 3 clinical trial [2]. While this is not a direct head-to-head comparison, it illustrates that compounds targeting the same pathway (CoA biosynthesis) may have divergent translational outcomes depending on mechanism and tissue distribution.

Pantothenate kinase-associated neurodegeneration Blood-brain barrier Clinical trial

PZ-2891: Optimal Research and Industrial Application Scenarios Based on Differentiating Evidence


Chemical Probe for PANK Activation Studies Requiring Brain Penetrance and High Selectivity

For investigators studying CoA biosynthesis in the central nervous system, PZ-2891 is the preferred chemical probe due to its documented brain penetrance and ability to elevate brain CoA levels following oral administration [1]. Its exceptional selectivity profile—no activity against 468 kinases—minimizes confounding off-target effects that could complicate interpretation of neuronal or glial phenotypes [2].

Malaria Transmission Studies Requiring CoA Elevation in the Mosquito Vector

PZ-2891 is uniquely suited for vector biology studies where activation of mosquito PanK is desired to reduce malaria parasite transmission. In head-to-head studies, PZ-2891 increased midgut CoA and decreased Plasmodium infection, while Compound 7 produced the opposite effect [3]. This functional divergence mandates selection of PZ-2891 for studies aimed at reducing transmission via CoA elevation.

Preclinical PKAN and Neurodegeneration Research Requiring PANK2 Activation

PZ-2891 demonstrates sub-nanomolar potency against PANK2 (IC50 = 0.7 nM), the isoform mutated in PKAN [4]. In a knockout mouse model of brain CoA deficiency, oral PZ-2891 therapy improved weight gain, locomotor activity, and lifespan [4]. These attributes make PZ-2891 the reference compound for preclinical studies exploring PANK2 activation as a therapeutic strategy for PKAN.

Metabolic Disease Research Requiring Hepatic CoA Modulation

Oral administration of PZ-2891 increases CoA levels in mouse liver [4]. This property supports its use in metabolic disease models where hepatic CoA availability is limiting, including studies of fatty acid oxidation, ketone utilization, and glucose homeostasis. PZ-2891's dual orthosteric inhibitor/allosteric activator mechanism also enables concentration-dependent investigation of PANK regulation in hepatic metabolism [4].

Technical Documentation Hub

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